Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

説明

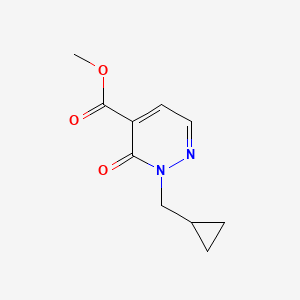

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a cyclopropylmethyl group at position 2 and a methyl ester at position 2. The dihydropyridazine scaffold is characterized by a partially unsaturated six-membered ring containing two adjacent nitrogen atoms, which imparts unique electronic and steric properties.

特性

分子式 |

C10H12N2O3 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC名 |

methyl 2-(cyclopropylmethyl)-3-oxopyridazine-4-carboxylate |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)8-4-5-11-12(9(8)13)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |

InChIキー |

DXISKYFUDDUYMU-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=NN(C1=O)CC2CC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by the introduction of the dihydropyridazine ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

化学反応の分析

科学研究への応用

2-(シクロプロピルメチル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸メチルは、科学研究にいくつかの応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。

医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進行中です。

産業: 新しい材料や化学プロセスの開発に使用されます。

科学的研究の応用

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

作用機序

類似化合物の比較

類似化合物

シクロプロピルメチルケトン: この化合物の合成における前駆体。

ジヒドロピリダジン誘導体: 類似の環構造と官能基を持つ化合物。

独自性

2-(シクロプロピルメチル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸メチルは、官能基と環構造の特定の組み合わせが、明確な化学的および生物学的特性をもたらすため、独自です。この独自性により、さまざまな分野における研究開発にとって貴重な化合物となっています。

類似化合物との比較

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thienopyridazine Derivatives

Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) and related compounds () replace the dihydropyridazine core with a thiophene-fused pyridazine system. The sulfur atom in the thiophene ring alters electronic properties, increasing electron-withdrawing effects compared to the purely nitrogenous dihydropyridazine. This modification may enhance stability in acidic conditions or influence binding interactions in pharmaceutical contexts.

Pyrrolo-Pyridazine Derivatives

The patent compound (4aR)-1-[(3-chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester () features a pyrrole ring fused to pyridazine. This fusion increases ring strain and introduces additional hydrogen-bonding sites (e.g., hydroxyl groups), which could enhance crystallinity or biological activity.

Substituent Effects

Cyclopropylmethyl Group

The cyclopropylmethyl group in the target compound is structurally analogous to cyclopropane-containing amines in (e.g., Compounds 21–24). Cyclopropane’s angle strain confers unique reactivity, such as susceptibility to ring-opening reactions under acidic or thermal conditions. This substituent may also influence crystal packing via van der Waals interactions, as seen in cyclopropane-containing systems analyzed for hydrogen-bonding patterns () .

Ester vs. Hydroxyl and Halogen Substituents

The methyl ester in the target compound contrasts with hydroxyl and chloro groups in analogs like the patent compound (). Esters generally improve solubility in organic solvents, whereas hydroxyl groups enhance hydrogen-bonding capacity and aqueous solubility.

Physical and Chemical Properties

While direct data on the target compound is unavailable, inferences can be drawn:

- Hydrogen Bonding: The ester carbonyl and pyridazine nitrogen atoms likely act as hydrogen-bond acceptors, akin to patterns observed in hydrogen-bonded crystals (). This contrasts with hydroxyl-containing analogs, which participate as donors and acceptors .

- Ring Puckering : The dihydropyridazine core may exhibit puckering similar to cyclopentane (), affecting conformational stability and intermolecular interactions .

Data Table: Structural and Functional Comparison

生物活性

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a unique organic compound notable for its structural features, including a cyclopropylmethyl group and a dihydropyridazine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

Chemical Formula

- Molecular Formula : C10H12N2O3

- CAS Number : 1710195-28-0

Structural Characteristics

The compound features:

- A cyclopropylmethyl moiety, which is known for its influence on biological activity.

- A dihydropyridazine ring that contributes to its reactivity and interaction with biological targets.

This compound exerts its biological effects through specific interactions with molecular targets, including enzymes and receptors. The unique structure allows for high specificity in binding, which can modulate the activity of these targets, leading to various pharmacological effects.

Pharmacological Applications

Research has indicated several potential applications of this compound:

- Enzyme Inhibition : It may function as an inhibitor for certain enzymes involved in metabolic pathways.

- Ligand Binding : The compound can act as a ligand in receptor binding assays, potentially influencing signaling pathways.

Research Findings

Recent studies have demonstrated the following biological activities:

- Antioxidant Activity : Exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers in cellular models.

- Neuroprotective Potential : Some studies indicate potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Data Table of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Anti-inflammatory | Decreased levels of TNF-α and IL-1β | |

| Neuroprotective | Protective effects in neuronal cultures |

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with this compound led to a significant reduction in cell death under oxidative stress conditions. The compound was shown to modulate pathways involving reactive oxygen species (ROS) and apoptosis-related proteins.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests that it could be beneficial in treating inflammatory diseases by modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。